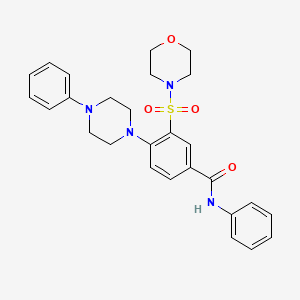![molecular formula C24H21BrN2O3 B4111048 N-[3-benzoyl-4-(4-morpholinyl)phenyl]-4-bromobenzamide](/img/structure/B4111048.png)
N-[3-benzoyl-4-(4-morpholinyl)phenyl]-4-bromobenzamide
Vue d'ensemble
Description
N-[3-benzoyl-4-(4-morpholinyl)phenyl]-4-bromobenzamide, also known as BMB, is a chemical compound that has been extensively studied for its potential use in scientific research. BMB is a small molecule that has shown promise in areas such as cancer research and drug development.
Mécanisme D'action
The mechanism of action of N-[3-benzoyl-4-(4-morpholinyl)phenyl]-4-bromobenzamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. N-[3-benzoyl-4-(4-morpholinyl)phenyl]-4-bromobenzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell differentiation. By inhibiting HDACs, N-[3-benzoyl-4-(4-morpholinyl)phenyl]-4-bromobenzamide can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-[3-benzoyl-4-(4-morpholinyl)phenyl]-4-bromobenzamide has been shown to have a variety of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for the growth and spread of cancer cells. Additionally, N-[3-benzoyl-4-(4-morpholinyl)phenyl]-4-bromobenzamide has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[3-benzoyl-4-(4-morpholinyl)phenyl]-4-bromobenzamide in lab experiments is its specificity. It can be modified to target specific cancer cells, which can increase its effectiveness and reduce side effects. Additionally, N-[3-benzoyl-4-(4-morpholinyl)phenyl]-4-bromobenzamide is relatively easy to synthesize and can be produced in large quantities. However, there are also limitations to using N-[3-benzoyl-4-(4-morpholinyl)phenyl]-4-bromobenzamide in lab experiments. It can be toxic at high concentrations, and its mechanism of action is not fully understood, which can make it difficult to interpret results.
Orientations Futures
There are several potential future directions for research on N-[3-benzoyl-4-(4-morpholinyl)phenyl]-4-bromobenzamide. One area of interest is the development of N-[3-benzoyl-4-(4-morpholinyl)phenyl]-4-bromobenzamide-based drug delivery systems, which could improve the effectiveness of cancer treatments. Additionally, further research is needed to fully understand the mechanism of action of N-[3-benzoyl-4-(4-morpholinyl)phenyl]-4-bromobenzamide and to identify potential side effects. Finally, there is a need for more studies to evaluate the safety and efficacy of N-[3-benzoyl-4-(4-morpholinyl)phenyl]-4-bromobenzamide in humans.
Applications De Recherche Scientifique
N-[3-benzoyl-4-(4-morpholinyl)phenyl]-4-bromobenzamide has been studied extensively for its potential use in scientific research, particularly in the areas of cancer research and drug development. It has been found to have anti-tumor properties and has been shown to inhibit the growth of various cancer cells, including breast, prostate, and colon cancer cells. N-[3-benzoyl-4-(4-morpholinyl)phenyl]-4-bromobenzamide has also been studied for its potential use as a drug delivery system, as it can be modified to target specific cancer cells.
Propriétés
IUPAC Name |
N-(3-benzoyl-4-morpholin-4-ylphenyl)-4-bromobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21BrN2O3/c25-19-8-6-18(7-9-19)24(29)26-20-10-11-22(27-12-14-30-15-13-27)21(16-20)23(28)17-4-2-1-3-5-17/h1-11,16H,12-15H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIRMXBVOHGQDCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)Br)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[1-(1-adamantyl)-2-(4-methyl-1-piperazinyl)-2-oxoethyl]-4-methylbenzamide](/img/structure/B4110973.png)
![N-[3-(dimethylamino)-2-methylpropyl]-2-(2,4,5-trichlorophenoxy)acetamide](/img/structure/B4110975.png)
![N-[5-chloro-2-(4-morpholinyl)phenyl]-2-phenylacetamide](/img/structure/B4110982.png)
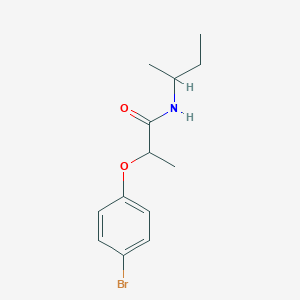
![4-[6-amino-5-cyano-3-methyl-1-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoic acid](/img/structure/B4110994.png)
![1-[2-(4-bromophenoxy)propanoyl]azepane](/img/structure/B4111002.png)
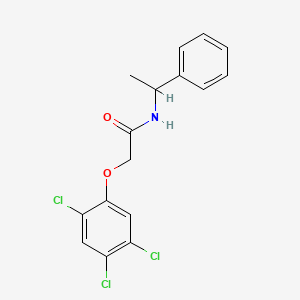
![2-(4-bromophenoxy)-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B4111026.png)
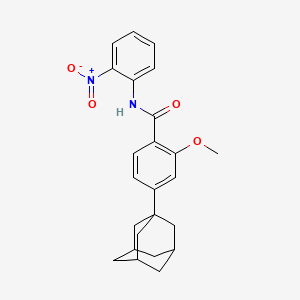

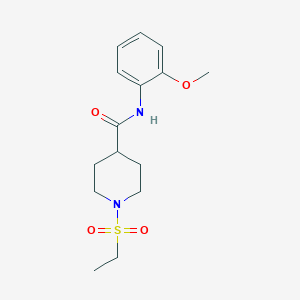
![6-amino-4-(4-hydroxy-3-nitrophenyl)-3-methyl-1-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4111067.png)
